6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione
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Overview
Description
6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a thieno[3,2-d][1,3]oxazine core with a 3,4-dichlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorophenyl isothiocyanate with a suitable thieno[3,2-d][1,3]oxazine precursor. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thioethers.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar fused heterocyclic structure and exhibit a wide range of biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their anticancer properties and structural similarity.
1,3-Oxazine derivatives: These compounds have similar core structures and are used in various chemical and biological applications.
Uniqueness
6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is unique due to its specific substitution pattern and the presence of both thieno and oxazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
649757-44-8 |
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Molecular Formula |
C12H5Cl2NO3S |
Molecular Weight |
314.1 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-1H-thieno[3,2-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C12H5Cl2NO3S/c13-6-2-1-5(3-7(6)14)9-4-8-10(19-9)11(16)18-12(17)15-8/h1-4H,(H,15,17) |
InChI Key |
ILNFBBNZZIUTKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC3=C(S2)C(=O)OC(=O)N3)Cl)Cl |
Origin of Product |
United States |
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